molecular formula C10H15NO B13601013 (2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL

(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL

Cat. No.: B13601013
M. Wt: 165.23 g/mol
InChI Key: XHZVSUGGIXSYDS-SNVBAGLBSA-N
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Description

(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL is a chiral β-amino alcohol featuring a 3-ethylphenyl substituent. This compound belongs to a class of structurally diverse amino alcohols with applications in medicinal chemistry, particularly as intermediates in synthesizing proteolysis-targeting chimeras (PROTACs) and other bioactive molecules .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(2S)-2-amino-2-(3-ethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-2-8-4-3-5-9(6-8)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1

InChI Key

XHZVSUGGIXSYDS-SNVBAGLBSA-N

Isomeric SMILES

CCC1=CC(=CC=C1)[C@@H](CO)N

Canonical SMILES

CCC1=CC(=CC=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 1-bromo-2-ethylbenzene.

    Grignard Reaction: 1-bromo-2-ethylbenzene is reacted with magnesium in tetrahydrofuran (THF) to form the Grignard reagent.

    Addition Reaction: The Grignard reagent is then reacted with an appropriate amine to form the desired product.

Industrial Production Methods

Industrial production methods for (2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.

Scientific Research Applications

(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The substituent on the phenyl ring significantly influences molecular properties. Below is a comparative table of key analogs:

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
(2S)-2-Amino-2-(3-ethylphenyl)ethan-1-OL 3-Ethyl C₁₀H₁₅NO* ~173.23† High lipophilicity; PROTAC intermediate (inferred)
(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL 3-Cl, 5-F C₈H₈ClFNO 217.62 Antitumor activity (PROTAC synthesis)
(2S)-2-Amino-2-(3-bromophenyl)ethan-1-OL 3-Br C₈H₁₀BrNO 216.08 Suzuki coupling intermediate
(2S)-2-Amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]ethan-1-OL 3-F, 4-CF₃ C₉H₉F₄NO 223.17 Enhanced metabolic stability
(2R)-2-Amino-2-(3-methoxyphenyl)ethan-1-OL 3-OCH₃ C₉H₁₃NO₂ 173.16 Electron-donating substituent; CNS targets
(2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-OL 3,5-F C₈H₉F₂NO 173.16 Dual halogenation; improved solubility

*Hypothetical formula based on structural inference.

Key Observations:
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance metabolic stability but reduce solubility, whereas electron-donating groups (e.g., -OCH₃) may improve binding to polar targets .
  • Steric Effects : Bulkier substituents (e.g., ethyl, -CF₃) could hinder binding to sterically sensitive enzyme pockets compared to smaller halogens .
Antitumor Activity:
  • The 3-chloro-5-fluoro analog (CAS 1323966-31-9) is used in PROTACs targeting tumor-related proteins, demonstrating nanomolar efficacy in preclinical models .
  • Brominated analogs (e.g., 3-Br derivative) serve as intermediates in Suzuki-Miyaura cross-coupling reactions, critical for constructing biaryl motifs in drug candidates .
Metabolic Stability:
  • The 3-fluoro-4-trifluoromethyl analog (CAS 1213918-01-4) exhibits prolonged half-life due to the electron-withdrawing -CF₃ group, which resists oxidative metabolism .
Solubility and Formulation:

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